Welcome to the BenchChem Online Store!
molecular formula C21H17BrO3 B1627769 Benzyl 2-(benzyloxy)-5-bromobenzoate CAS No. 850350-09-3

Benzyl 2-(benzyloxy)-5-bromobenzoate

Cat. No. B1627769
M. Wt: 397.3 g/mol
InChI Key: NXHFWYNZSJELII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08778939B2

Procedure details

K2CO3 (701 mg, 5.00 mmol) was added to a stirred solution of 5-bromo-2-hydroxybenzoic acid (434 mg, 2.00 mmol) in acetone (30 ml), followed by the addition of (bromomethyl)benzene (855 mg, 5.00 mmol). The mixture was refluxed for 12 h and then cooled to room temperature. The mixture was filtered and the filtrate was concentrated to a yellow solid. Flash chromatography over silica gel, using 1:10 ethyl acetate-petroleum ether yielded the title compound as a pure, white powder. 700 mg.
Name
Quantity
701 mg
Type
reactant
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
855 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[Br:7][C:8]1[CH:9]=[CH:10][C:11]([OH:17])=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14].Br[CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CC(C)=O>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([O:17][CH2:13][C:12]2[CH:16]=[CH:8][CH:9]=[CH:10][CH:11]=2)=[C:12]([CH:16]=1)[C:13]([O:15][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:14] |f:0.1.2|

Inputs

Step One
Name
Quantity
701 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
434 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
855 mg
Type
reactant
Smiles
BrCC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a yellow solid

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)OCC2=CC=CC=C2)C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.